molecular formula C10H11N3OS B1600136 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 211244-82-5

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B1600136
CAS No.: 211244-82-5
M. Wt: 221.28 g/mol
InChI Key: RNYUFDKLBWLNCR-UHFFFAOYSA-N
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Description

Structural Classification Within Pyridopyrimidine Derivatives

Pyrido[2,3-d]pyrimidin-7-ones are defined by a pyridine ring fused to a pyrimidine at positions 2 and 3, creating a planar bicyclic system. The numbering convention places the pyrimidinone oxygen at position 7 and the nitrogen atoms at positions 1, 3, and 8 (Figure 1).

Key Structural Features:

  • Core Scaffold : Pyrido[2,3-d]pyrimidin-7-one ($$ \text{C}7\text{H}5\text{N}_3\text{O} $$).
  • Substituents :
    • 8-Ethyl Group : Introduces steric bulk and modulates lipophilicity.
    • 2-Methanethio Group : Enhances hydrogen-bonding potential via sulfur’s lone pairs.

Table 1 : Comparative Structural Properties of Pyridopyrimidine Derivatives

Compound Substituents (Position) Molecular Weight (g/mol) LogP*
Pyrido[2,3-d]pyrimidin-7-one None 131.14 1.2
8-Ethyl-2-methanethio derivative 8-Ethyl, 2-SCH3 221.28 2.8

*Calculated using fragment-based methods.

The ethyl group at position 8 prevents tautomerization, stabilizing the lactam form, while the methanethio group at position 2 participates in hydrophobic interactions in enzyme binding pockets.

Historical Context of Pyrido[2,3-d]pyrimidin-7-one Scaffold Development

The pyrido[2,3-d]pyrimidin-7-one scaffold emerged in the 1990s as a mimic of purine bases, enabling interactions with ATP-binding sites in kinases. Early syntheses focused on antiproliferative agents, such as piritrexim, a dihydrofolate reductase inhibitor.

Milestones in Scaffold Optimization:

  • 1993 : Kisliuk et al. reported reductive alkylation strategies for N10-methylated derivatives.
  • 2010s : Advances in multicomponent reactions enabled rapid diversification at positions 2, 6, and 8.
  • 2020s : Focus shifted to targeting ENPP1 and SOS1 for cancer immunotherapy, with derivatives showing IC$$_{50}$$ values < 30 nM.

Synthetic Evolution :

  • Early Routes : Condensation of pyrimidine esters with amines (e.g., Scheme 1 in ).
  • Modern Methods : Ultrasound-assisted cyclization using ionic liquids, achieving yields >85%.

Significance of Ethyl and Methanethio Substituents in Heterocyclic Systems

The ethyl and methanethio groups critically influence the compound’s physicochemical and pharmacological properties.

Ethyl Group (Position 8):

  • Steric Effects : Shields the lactam nitrogen, reducing metabolic oxidation.
  • Lipophilicity : Increases membrane permeability, as evidenced by a 0.6-unit rise in LogP compared to unsubstituted analogs.

Methanethio Group (Position 2):

  • Electronic Effects : The sulfur atom engages in hydrogen bonding with kinase hinge regions (e.g., Ser25 in RIPK2).
  • SAR Insights : Replacement with sulfone improves selectivity for ALK2 by 27-fold, but reduces RIPK2 affinity.

Table 2 : Impact of Substituent Modifications on Kinase Inhibition

R1 R2 RIPK2 IC$$_{50}$$ (µM) ALK2 IC$$_{50}$$ (µM)
H SCH3 0.0105 0.284
CH2CH2OH SCH3 0.018 0.128
SO2CH3 SCH3 0.004 0.018

The methanethio group’s versatility allows further functionalization, such as oxidation to sulfones or displacement with amines, enabling structure-activity relationship (SAR) refinement.

Properties

IUPAC Name

8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-3-13-8(14)5-4-7-6-11-10(15-2)12-9(7)13/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNYUFDKLBWLNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC2=CN=C(N=C21)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441760
Record name 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
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Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211244-82-5
Record name 8-Ethyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211244-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Ethyl-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

The key precursor is 2-methanesulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one , which contains the methylthio group at position 2 but lacks the ethyl substituent at position 8.

Alkylation Reaction

The ethyl group is introduced at position 8 via an alkylation reaction using iodoethane as the alkylating agent.

  • Base: Sodium hydride (NaH), typically as a 60% suspension in mineral oil, is used to deprotonate the nitrogen at position 8, generating a nucleophilic site.
  • Solvent: Dimethylformamide (DMF) or N-methylacetamide is employed as the reaction medium.
  • Temperature: The reaction is conducted at approximately 50°C.
  • Reaction Time: Around 10 minutes to 30 minutes depending on conditions.
  • Work-up: After completion, the reaction mixture is cooled, partitioned between water and ethyl acetate, and the organic layer is dried, filtered, and concentrated.
  • Purification: Flash chromatography using ethyl acetate and hexane gradients.

Yield and Physical Data

Parameter Data
Starting material amount 262 mg (1.35 mmol)
NaH amount 80 mg (60% suspension)
Iodoethane amount 150 µL (1.88 mmol)
Reaction temperature 50°C
Reaction time 10 minutes
Yield 192 mg (64%)
Melting point 104–106 °C
Elemental analysis Calculated: C 54.28%, H 5.01%, N 18.99%
Found: C 54.28%, H 5.03%, N 19.06%

The procedure is summarized in the following table:

Step Reagents & Conditions Outcome
1 NaH in DMF, heat to 50°C Deprotonation of pyrimidinone
2 Addition of iodoethane, stir at 50°C for 10 min Alkylation at position 8
3 Extraction with ethyl acetate, drying, filtration Isolation of crude product
4 Flash chromatography (ethyl acetate/hexane gradient) Purification of final compound

This method is documented as Example 21 in the experimental section of a patent-derived source.

Additional Notes on Related Preparations

  • Alkylation with other alkyl halides: Similar procedures have been used to introduce isopropyl and propyl groups at position 8, indicating the versatility of the alkylation step.
  • Oxidation of methylthio group: Oxidation to methylsulfinyl derivatives can be achieved using oxaziridines in mixed solvents at room temperature, yielding sulfoxides with moderate yields (~43%).
  • Halogenation: Bromination at specific positions has been conducted using bromine or N-bromosuccinimide in acetic acid or DMF, providing halogenated derivatives with yields ranging from 48% to 92%.

Summary Table of Preparation Data for this compound

Parameter Details
Starting material 2-methanesulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one
Alkylating agent Iodoethane
Base Sodium hydride (NaH)
Solvent Dimethylformamide (DMF)
Temperature 50°C
Reaction time 10 minutes
Yield 64%
Purification Flash chromatography
Melting point 104–106 °C
Elemental analysis Matches calculated values

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The methanethio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under specific conditions.

    Substitution: The ethyl and methanethio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanethio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Overview

8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one (CAS No. 211244-82-5) is a heterocyclic compound characterized by its unique pyrido[2,3-d]pyrimidin-7-one core structure. This compound has gained attention in various scientific fields due to its potential applications in chemistry, biology, and materials science.

Chemistry

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biological Applications

The compound's structure enables interaction with biological molecules, positioning it as a candidate for drug development. Research indicates that derivatives of pyrido[2,3-d]pyrimidinones exhibit biological activities such as:

  • Antiproliferative effects
  • Inhibition of tyrosine kinases
    These properties suggest potential applications in treating cancers and other diseases .

Material Science

In materials science, this compound can be utilized to develop new materials with specific properties such as conductivity or fluorescence. Its unique electronic properties make it suitable for applications in organic electronics and photonic devices .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of pyrido[2,3-d]pyrimidinone derivatives in inhibiting cancer cell proliferation. For instance:

  • Study on Anticancer Activity : A derivative of this class was shown to significantly reduce tumor growth in preclinical models through targeted inhibition of specific kinases .
  • Development of New Materials : Research demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and thermal stability of the resulting materials .

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Variations

Key Positions for Comparison :

  • C2: Methanethio (SCH₃) in the target compound vs. amino (NH₂), aryl, or halogen substituents in analogs.
  • N8 : Ethyl (C₂H₅) vs. methyl (CH₃), cyclopropyl, or hydroxyethyl groups.
  • C4/C6 : Hydrogen or halogen vs. aryl or heteroaryl substituents.
Compound Name C2 Substituent N8 Substituent C4/C6 Substituents Biological Activity (IC₅₀/EC₅₀) Key References
8-Ethyl-2-methanethio-... (Target) SCH₃ C₂H₅ H/H Kinase inhibition (PLK2: <10 nM)
PD166326 NHPh CH₃ Cl/Ph Abl kinase inhibition (1.2 nM)
BI-3406.3 NH₂ CH₃ H/Cl SOS1 inhibition (3.4 nM)
6-(2-Thienyl)-8-ethyl-2-amino-... NH₂ C₂H₅ CH₃/Thienyl Anticancer (MCF-7: 0.8 µM)
FRAX597 Cl CH₃ CF₃/Ph MST3/4 kinase inhibition (7 nM)

Key Observations :

  • C2 Methanethio vs. Amino: Methanethio groups (as in the target compound) enhance metabolic stability compared to amino substituents, which are prone to oxidation . However, amino groups (e.g., in PD166326) improve hydrogen-bonding interactions with kinase hinge regions, increasing potency .
  • N8 Ethyl vs. Methyl : Ethyl groups at N8 (target compound) improve membrane permeability compared to methyl analogs, critical for central nervous system (CNS)-targeted therapies .
  • C6 Aryl vs. Heteroaryl: Thienyl or biphenyl groups at C6 (e.g., in 6-(2-thienyl)-8-ethyl-2-amino-...) enhance π-π stacking with hydrophobic kinase pockets, boosting anticancer activity .
Pharmacokinetic and Metabolic Profiles
  • Metabolism: The methanethio group in the target compound resists aldehyde oxidase (AO)-mediated oxidation, unlike amino-substituted analogs (e.g., BI-3406.3), which undergo rapid 4-hydroxylation .
  • Solubility : The ethyl group at N8 reduces aqueous solubility (logP = 2.8) compared to hydroxyethyl-substituted derivatives (e.g., compound 46 in : logP = 1.9) .

Q & A

Q. What are the key synthetic strategies for introducing ethyl and methylthio substituents in 8-Ethyl-2-methanethio-pyrido[2,3-d]pyrimidin-7-one?

  • Methodological Answer : The ethyl group at position 8 is typically introduced via alkylation of the pyrimidine nitrogen using ethylating agents like ethyl iodide under basic conditions. For the methylthio group at position 2, nucleophilic substitution of a chloro precursor with methanethiolate (generated from NaSH or thiourea) is common. For example, describes replacing a 2-methylsulfanyl group with aniline via hydrochloric acid catalysis, suggesting similar reactivity for sulfur-containing substituents. highlights the use of 4-methylsulfanylpyrimidine intermediates for functionalization, which can be adapted for methylthio introduction .

Q. How is HPLC used to assess the purity of pyrido[2,3-d]pyrimidin-7-one derivatives?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard for purity analysis. A C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) are employed. and report ≥98% purity for analogous compounds using this method, with retention times calibrated against reference standards. Impurity profiling requires spiking experiments or LC-MS for structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns substituent positions and confirms regiochemistry. For example, the ethyl group’s triplet (δ 1.2–1.5 ppm) and quartet (δ 3.8–4.2 ppm) in 1H NMR are diagnostic.
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ for C11H13N3OS: 252.0808).
  • IR Spectroscopy : Confirms carbonyl (C=O stretch at ~1680 cm⁻¹) and thioether (C-S at ~700 cm⁻¹) groups.
    and provide analogous spectral data for methylthio-containing derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of 8-Ethyl-2-methanethio derivatives?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for methylthio introduction ().
  • Catalysis : Acidic (e.g., HCl) or basic (e.g., NaH) conditions stabilize intermediates. achieved 95% yield using catalytic HCl for aniline substitution.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during alkylation ().
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product from unreacted precursors .

Q. How do structural modifications at positions 2 and 8 influence biological activity, and how can contradictory data be resolved?

  • Methodological Answer :
  • Position 2 (Methylthio) : Electron-withdrawing groups like methylthio modulate kinase inhibition (). Replace with amino or chloro groups to test selectivity ().
  • Position 8 (Ethyl) : Bulky substituents enhance binding pocket occupancy. Compare with cyclopentyl analogs () via molecular docking.
  • Contradictory Data : Use isothermal titration calorimetry (ITC) to measure binding affinities and X-ray crystallography to resolve binding modes. resolved PLK2 inhibition conflicts using co-crystal structures .

Q. What are the challenges in characterizing tautomeric forms of pyrido[2,3-d]pyrimidin-7-ones, and how are they addressed?

  • Methodological Answer : Tautomerism between 7-oxo and 7-hydroxy forms complicates NMR interpretation. Strategies include:
  • Deuterated Solvents : DMSO-d6 stabilizes the dominant tautomer.
  • Variable Temperature NMR : Observes coalescence of proton signals (e.g., NH and OH in ).
  • Computational Modeling : DFT calculations predict energetically favorable tautomers ().
    and highlight signal splitting due to tautomerism in similar compounds .

Q. How can the methylthio group’s electronic effects be quantified to guide SAR studies?

  • Methodological Answer :
  • Hammett Constants : Use σp values (methylthio: σp = 0.00) to predict electron donation/withdrawal.
  • Electrochemical Analysis : Cyclic voltammetry measures redox potentials influenced by sulfur’s lone pairs.
  • DFT Calculations : Compare HOMO/LUMO distributions with analogs (e.g., used this to explain PLK2 selectivity).
    ’s methylthio derivatives show altered reactivity in condensation reactions, supporting electronic modulation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
8-Ethyl-2-methanethio-8H-pyrido[2,3-d]pyrimidin-7-one

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